molecular formula C18H23N3O5 B2472870 4-(3,4-dimethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021093-78-6

4-(3,4-dimethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2472870
CAS No.: 1021093-78-6
M. Wt: 361.398
InChI Key: MEIQPNOGMTWIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dihydropyrimidinone derivative featuring a 3,4-dimethoxyphenyl substituent at position 4 and a 3-methoxypropyl group at position 5. The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents at meta and para positions, which may enhance π-π stacking interactions in biological targets.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-(3-methoxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-24-8-4-7-21-10-12-15(17(21)22)16(20-18(23)19-12)11-5-6-13(25-2)14(9-11)26-3/h5-6,9,16H,4,7-8,10H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIQPNOGMTWIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,4-dimethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific methodologies for this exact compound are not extensively documented in the available literature, related pyrrolo[3,4-d]pyrimidines have been synthesized using approaches such as:

  • Cyclization reactions involving appropriate precursors.
  • Functional group modifications to enhance biological activity.

Antimicrobial Activity

Research indicates that pyrrolo[3,4-d]pyrimidines exhibit significant antimicrobial properties. For instance, derivatives of pyrrolo[2,3-d]pyrimidines have shown promising activity against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MIC) reported as low as 0.78 µg/mL for certain derivatives . This suggests that the structural motifs present in these compounds could confer similar activities to this compound.

Anticancer Potential

Pyrrolo[3,4-d]pyrimidine derivatives have been studied for their anticancer effects. For example:

  • A study on phenylpyrazolo[3,4-d]pyrimidines revealed that certain compounds inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and inhibiting cell migration .
  • Similar mechanisms may be expected for the compound due to its structural similarities with known anticancer agents.

Inhibition of Protein Kinases

Compounds with a pyrrolo[2,3-d]pyrimidine backbone have been identified as inhibitors of various protein kinases. In particular:

  • Studies on inhibitors targeting Plasmodium falciparum calcium-dependent protein kinases demonstrated IC50 values ranging from 0.210 to 0.589 µM for structurally related compounds .
  • This suggests that this compound may possess similar inhibitory properties.

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[3,4-d]pyrimidines is often influenced by their structural features:

Structural Feature Effect on Activity
Dimethoxyphenyl group Enhances binding affinity to biological targets
Methoxypropyl substitution May improve solubility and bioavailability
Pyrrolidine ring Contributes to conformational flexibility and target interaction

Case Studies

  • Antitubercular Activity : A series of pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. The results indicated good anti-tubercular activity with some compounds showing MICs below 1 µg/mL .
  • Anticancer Efficacy : Research on phenylpyrazolo[3,4-d]pyrimidines indicated significant anticancer properties with dual inhibition of EGFR/VGFR2 pathways leading to reduced tumor growth in vitro . The potential for similar efficacy exists for this compound.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities including:

  • Anticancer Properties :
    • Studies have shown that derivatives of pyrrolopyrimidines can inhibit cancer cell proliferation. The presence of methoxy groups may enhance the interaction with biological targets involved in cancer pathways .
    • For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a potential for developing new anticancer agents.
  • Enzyme Inhibition :
    • The compound may act as an enzyme inhibitor, which is critical in drug design for targeting specific pathways in disease processes. Its structure suggests potential interactions with enzymes involved in metabolic processes or signaling pathways .
  • Antimicrobial Activity :
    • Preliminary studies indicate that related compounds exhibit antimicrobial properties against both bacterial and fungal strains. This opens avenues for developing new antibiotics or antifungal agents derived from this chemical class .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • The substitution patterns on the pyrrolopyrimidine core significantly influence its potency and selectivity against biological targets.
  • Modifications to the methoxy and propyl groups can lead to variations in lipophilicity and binding affinity to target receptors or enzymes .

Case Studies

Several case studies highlight the applications of similar compounds in research:

  • Anticancer Research :
    • A study involving pyrrolopyrimidine derivatives showed that specific modifications led to increased cytotoxicity against breast cancer cells. The mechanism was linked to apoptosis induction through mitochondrial pathways .
  • Enzyme Targeting :
    • Research on enzyme inhibitors derived from pyrrolopyrimidines illustrated their potential in modulating pathways relevant to metabolic disorders. Inhibitors demonstrated effectiveness in reducing enzyme activity linked to glucose metabolism .
  • Antimicrobial Studies :
    • A series of experiments tested various derivatives against common bacterial strains, revealing that certain modifications enhanced antimicrobial efficacy compared to existing antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key analogues are compared below based on substituent variations (Table 1):

Compound Name Position 4 Substituent Position 6 Substituent Key Structural Features
Target Compound 3,4-Dimethoxyphenyl 3-Methoxypropyl Electron-rich aryl; flexible alkyl chain
4-(2-Hydroxyphenyl)-6-(4-Methoxyphenyl)-3,4,6,7-Tetrahydro-1H-Pyrrolo[3,4-d]Pyrimidine-2,5-Dione 2-Hydroxyphenyl 4-Methoxyphenyl Ortho-hydroxy (H-bond donor); para-methoxy
4-(4-Chlorophenyl)-6-(4-Methoxybenzyl)-3,4,6,7-Tetrahydro-1H-Pyrrolo[3,4-d]Pyrimidine-2,5-Dione 4-Chlorophenyl 4-Methoxybenzyl Electron-withdrawing Cl; benzyl linkage
4-(2-Methoxyphenyl)-1,3-Dimethyl-6-(4-Methylbenzyl)-3,4,6,7-Tetrahydro-1H-Pyrrolo[3,4-d]Pyrimidine-2,5-Dione 2-Methoxyphenyl 4-Methylbenzyl Ortho-methoxy; methylbenzyl steric bulk

Table 1 : Substituent variations in pyrrolo[3,4-d]pyrimidine derivatives.

  • Electron Effects : The target compound’s 3,4-dimethoxyphenyl group provides stronger electron-donating effects compared to the electron-withdrawing 4-chlorophenyl group in ’s analogue . This difference may alter binding affinity in enzymes like kinases or phosphodiesterases.
  • Hydrogen Bonding : The 2-hydroxyphenyl group in ’s compound enables hydrogen bonding, which is absent in the target compound’s methoxy-substituted aryl group .

Physical and Spectroscopic Properties

Available data from and (Table 2):

Compound (Reference) Yield (%) Melting Point (°C) Rf FTIR Peaks (cm⁻¹)
(4j) 87 ~220 0.41 3640 (OH), 3455 (NH), 1680 (C=O), 1500 (C=C)
N/A N/A N/A N/A
Target Compound N/A N/A N/A N/A

Table 2 : Comparative physical and spectroscopic data.

  • FTIR : The absence of a hydroxyl stretch (~3640 cm⁻¹) in the target compound distinguishes it from ’s 2-hydroxyphenyl derivative. Its NH and C=O stretches (~3455 and ~1680 cm⁻¹) are expected to align with analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.